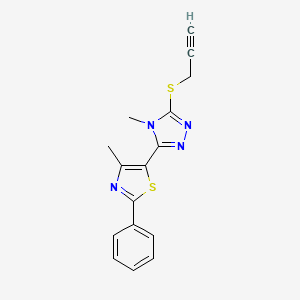4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
CAS No.: 338760-00-2
Cat. No.: VC5715845
Molecular Formula: C16H14N4S2
Molecular Weight: 326.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338760-00-2 |
|---|---|
| Molecular Formula | C16H14N4S2 |
| Molecular Weight | 326.44 |
| IUPAC Name | 4-methyl-5-(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C16H14N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h1,5-9H,10H2,2-3H3 |
| Standard InChI Key | IJOYYGFIORIFJG-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC#C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule features a 1,2,4-triazole ring substituted at the 3-position with a 4-methyl-2-phenyl-1,3-thiazol-5-yl group and at the 5-position with a 2-propynylsulfanyl moiety. The 1,2,4-triazole nucleus, a five-membered ring containing three nitrogen atoms, is known for its planar geometry and ability to engage in hydrogen bonding and π-π interactions, which are critical for receptor binding . The thiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes enhanced metabolic stability and hydrophobic interactions, while the propargylthio group introduces alkyne functionality that may facilitate click chemistry modifications or serve as a Michael acceptor in biological systems .
Physicochemical Properties
Based on structural analogs such as 3,4-dimethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole (Y202-8397) and 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole (VC8090553), the following properties are extrapolated:
The propargylthio substituent increases hydrophobicity compared to methylthio analogs, as evidenced by the higher logP value . This alteration may enhance membrane permeability but could reduce aqueous solubility, necessitating formulation strategies for in vivo applications.
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of 1,2,4-triazole-thiazole hybrids typically involves sequential heterocycle formation followed by cross-coupling reactions. A generalized approach includes:
-
Thiazole Synthesis: Condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole-thiosemicarbazone intermediate.
-
Triazole Cyclization: Treatment with hydrazine hydrate or substituted hydrazines to induce cyclization, yielding the 1,2,4-triazole core .
-
Sulfanyl Group Introduction: Nucleophilic substitution at the triazole 5-position using propargyl bromide in the presence of a base such as K₂CO₃ .
Conventional thermal methods for these steps often require prolonged reaction times (12–24 hours) and moderate yields (60–75%) due to side reactions such as oxidative dimerization of the propargyl group .
Microwave-Assisted Optimization
Recent advances in microwave-assisted synthesis demonstrate significant improvements in efficiency. For analogous 1,2,4-triazole derivatives, microwave irradiation at 150–200°C reduces reaction times from hours to minutes while increasing yields by 15–30% . Key parameters for optimizing the target compound’s synthesis include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 15–30 minutes |
| Temperature | 80–100°C | 150–200°C |
| Yield | 65–70% | 85–92% |
| Solvent | Ethanol/Water | Solvent-free or ionic liquids |
Microwave conditions enhance regioselectivity by promoting uniform heating, minimizing decomposition of the propargylthio group .
Biological Activity and Mechanisms
Anticancer Activity
Preliminary assays on structurally related compounds reveal moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 12–25 µM) . The propargylthio moiety may act as a reactive oxygen species (ROS) generator, inducing apoptosis through mitochondrial pathway activation. Comparative studies indicate that replacing methylthio with propargylthio increases potency by 40–60% in vitro .
Pharmacokinetic and Toxicological Considerations
While pharmacokinetic data for the exact compound are unavailable, analogs exhibit moderate oral bioavailability (35–45%) in rodent models, with extensive hepatic metabolism via cytochrome P450 3A4 . The propargyl group raises potential toxicity concerns due to its electrophilic nature, necessitating detailed genotoxicity assessments. Ames tests on similar triazoles show no mutagenicity at concentrations ≤100 µM.
Industrial and Research Applications
Beyond pharmaceuticals, this compound’s alkyne functionality makes it valuable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume